Foreword: The Scientific Imperative for Stilbene Research
Foreword: The Scientific Imperative for Stilbene Research
An In-Depth Technical Guide to the In Vitro Pharmacological Effects of 3,4-Dimethoxystilbene
The stilbene scaffold, a deceptively simple 1,2-diphenylethylene core, represents a privileged structure in medicinal chemistry. Its most famous natural exemplar, resveratrol, has been the subject of thousands of studies for its pleiotropic biological activities.[1][2] However, the clinical translation of resveratrol has been hampered by poor pharmacokinetic properties, including rapid metabolism and low bioavailability.[3][4] This has catalyzed the exploration of structural analogs, particularly methoxylated derivatives, which often exhibit enhanced metabolic stability and superior biological potency.[3][5]
This technical guide focuses on 3,4-dimethoxystilbene, a member of this promising class of compounds. While direct literature on this specific isomer is emerging, a wealth of data on closely related methoxylated stilbenes provides a robust framework for predicting its biological activities and designing a comprehensive in vitro evaluation strategy. This document synthesizes established methodologies and mechanistic insights from the broader family of methoxy-stilbenes to serve as an authoritative guide for researchers, scientists, and drug development professionals investigating 3,4-dimethoxystilbene. We will dissect its anticipated pharmacological effects, from anticancer to anti-inflammatory and neuroprotective actions, grounding every claim in validated experimental protocols and established signaling pathways.
Part 1: Anticancer and Cytomodulatory Effects
Methoxylated stilbenes consistently demonstrate potent anticancer activity across a wide range of human cancer cell lines, often exceeding the efficacy of resveratrol by orders of magnitude.[2][6] The primary mechanisms underpinning this activity are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.
Core Mechanisms of Action
-
Induction of Apoptosis: These compounds are adept at triggering apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Mechanistically, they have been shown to increase the protein level of the tumor suppressor p53 and alter the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial dysfunction and the activation of executioner caspases.[7][8] In some cell lines, an upregulation of death receptors and their ligands (e.g., Fas/FasL, TNF/TNFR) points to the engagement of the extrinsic pathway.[8][9]
-
Cell Cycle Arrest: A hallmark of many cytotoxic stilbenes is their ability to halt cell proliferation by arresting the cell cycle, most commonly at the G2/M (mitotic) phase.[6][7][8] This prevents cancer cells from dividing and can be a precursor to apoptosis. This effect is often linked to the disruption of the microtubule network, which is essential for forming the mitotic spindle.[6]
-
Inhibition of Pro-Survival Signaling: Methoxylated stilbenes can suppress critical signaling pathways that cancer cells exploit for survival and proliferation. For instance, inhibition of the STAT3 and Akt signaling pathways has been documented, which are central regulators of growth, survival, and metastasis.[10][11]
Quantitative Data: Comparative Cytotoxicity of Methoxylated Stilbenes
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological function, such as cell growth. The table below summarizes the cytotoxic effects of various methoxylated stilbenes against several human cancer cell lines, illustrating their potent activity.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| 3,4,4′-Trimethoxystilbene | HL-60 | Promyelocytic Leukemia | 24 | ~25 | [7] |
| 3,4,4′-Trimethoxystilbene | THP-1 | Monocytic Leukemia | 24 | ~50 | [7] |
| 3,4,4',5-Tetramethoxystilbene | A-2780 | Ovarian | Not Specified | 0.71 | [8] |
| 3,4,4',5-Tetramethoxystilbene | SKOV-3 | Ovarian | Not Specified | 11.51 | [8] |
| (Z)-3,5,4'-Trimethoxystilbene | Caco-2 | Colon | Not Specified | 0.3-0.4 | [6] |
| 3,4,5,4'-Tetramethoxystilbene | A375 | Melanoma | Not Specified | 0.7 | [12] |
Experimental Protocols
This assay provides a quantitative measure of cell viability based on the metabolic activity of the cells. It is a foundational experiment to determine the IC₅₀ value of the test compound.
Causality: The choice of the MTT assay is based on its reliability, high throughput, and direct correlation between mitochondrial function (a hallmark of cell health) and a colorimetric output. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which can be quantified spectrophotometrically.[13][14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, A375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 3,4-dimethoxystilbene in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
This flow cytometry-based assay is the gold standard for quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: This method provides mechanistic insight into the mode of cell death. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[7]
Step-by-Step Methodology:
-
Treatment: Seed cells in a 6-well plate and treat with 3,4-dimethoxystilbene at concentrations around its IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately using a flow cytometer. The cell populations will be distinguished as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primary necrosis)
-
Visualization: Signaling Pathway for Stilbene-Induced Apoptosis
Caption: Generalized pathway of apoptosis induced by methoxylated stilbenes.
Part 2: Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Methoxylated stilbenes have demonstrated significant anti-inflammatory properties in vitro, primarily by modulating the master inflammatory signaling pathways NF-κB and MAPK.[16][17]
Core Mechanisms of Action
-
Inhibition of Inflammatory Mediators: In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds effectively suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[16][17]
-
Suppression of NF-κB Pathway: The NF-κB transcription factor is a central regulator of the inflammatory response.[18] Methoxylated stilbenes inhibit this pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes. This is often achieved by inhibiting the upstream IκB kinase (IKK) complex.[10][16]
-
Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, p38, and ERK, is also critical for inflammatory signaling.[19] Studies show that compounds like 3,4',5-trimethoxystilbene can reduce the phosphorylation, and thus the activation, of JNK and p38 in response to inflammatory stimuli.[16]
Experimental Protocols
This simple colorimetric assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants. It is a reliable method for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in activated macrophages.
Causality: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to a large burst of NO production, a key inflammatory mediator. The Griess reagent reacts with nitrite under acidic conditions to form a colored azo compound, allowing for straightforward spectrophotometric quantification.[13]
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of 3,4-dimethoxystilbene for 1-4 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + compound only).
-
Incubation: Incubate the plate for 12-24 hours.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Western blotting allows for the detection and semi-quantification of specific proteins, making it essential for confirming the inhibition of signaling pathways.
Causality: To validate that the observed reduction in inflammatory mediators is due to the inhibition of specific signaling pathways, Western blotting is used to measure the phosphorylation status of key proteins. A decrease in the ratio of phosphorylated protein to total protein (e.g., p-p65/p65) provides direct evidence of pathway inhibition.[16]
Step-by-Step Methodology:
-
Treatment and Lysis: Treat cells (e.g., LPS-stimulated RAW 264.7) with the compound as described above. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel via electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, total p65, p-JNK, total JNK) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualization: Inhibition of the NF-κB Signaling Pathway
Caption: Inhibition of the LPS-induced NF-κB pathway by 3,4-dimethoxystilbene.
Part 3: Antioxidant and Neuroprotective Potential
The antioxidant properties of stilbenes are fundamental to many of their other biological effects, including neuroprotection. By scavenging reactive oxygen species (ROS) and bolstering endogenous antioxidant defenses, these compounds can protect cells from oxidative stress, a key pathological process in neurodegenerative diseases.[20][21]
Core Mechanisms of Action
-
Direct Radical Scavenging: The phenolic structure of stilbenoids allows them to donate electrons to neutralize free radicals, thereby terminating damaging chain reactions.[22] While methoxylation can sometimes alter this direct activity compared to hydroxylated analogs, the overall antioxidant effect often remains potent.
-
Upregulation of Antioxidant Enzymes: A more indirect but powerful mechanism is the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that controls the expression of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1).[23][24]
-
Neuroprotection: In neuronal cell models, the combination of antioxidant and anti-inflammatory effects confers significant protection against various insults, such as glutamate-induced excitotoxicity and β-amyloid-mediated damage.[24][25]
Experimental Protocols
This is a rapid and straightforward chemical assay to evaluate the direct free radical scavenging capacity of a compound.
Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to a colorless or pale yellow hydrazine. The degree of color change, measured by spectrophotometry, is proportional to the antioxidant activity of the compound.[13][26]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of 3,4-dimethoxystilbene and a positive control (e.g., Ascorbic Acid or Trolox).
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solution at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[27]
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Visualization: Workflow for Assessing Neuroprotective Effects
Caption: Experimental workflow for evaluating in vitro neuroprotection.
Conclusion and Future Directions
The in vitro pharmacological profile of 3,4-dimethoxystilbene, inferred from its closely related methoxylated analogs, positions it as a compound of significant scientific interest. The evidence strongly suggests potent activity in the core areas of oncology, inflammation, and neuroprotection. The methoxy groups are critical structural features that are anticipated to confer enhanced potency and metabolic stability compared to resveratrol.
The experimental framework provided in this guide—encompassing cytotoxicity, apoptosis, cell cycle analysis, anti-inflammatory, and antioxidant assays—constitutes a comprehensive strategy for the initial characterization of 3,4-dimethoxystilbene. By systematically applying these self-validating protocols, researchers can elucidate its mechanisms of action and generate the robust data necessary for further preclinical development. Future in vitro studies should also explore its effects on other relevant targets, such as angiogenesis, metastasis, and specific protein kinases, to build a complete pharmacological dossier for this promising stilbene derivative.
References
- Benchchem. (n.d.). Preliminary In Vitro Screening of Stilbenoids: A Technical Guide.
- Kowalska, K., et al. (2020). Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis. Molecular and Cellular Biochemistry.
- Zhou, C., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. PMC.
- Waraksa, E., et al. (2012). Resveratrol Analogue 3,4,4',5-tetramethoxystilbene Inhibits Growth, Arrests Cell Cycle and Induces Apoptosis in Ovarian SKOV-3 and A-2780 Cancer Cells. PubMed.
- Rimando, A. M., et al. (2012). In vitro and In vivo Studies on Stilbene Analogs as Potential Treatment Agents for Colon Cancer. PMC.
- Kowalska, K., et al. (2016). 3,4,5,4′-trans-tetramethoxystilbene (DMU-212) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen. PMC.
- Soto-Cerrato, V., et al. (2019). In Vitro Toxicity Assessment of Stilbene Extract for Its Potential Use as Antioxidant in the Wine Industry. MDPI.
- Bhavana, R., et al. (2022). SYNTHESIS, CHARACTERIZATION AND IN-VITRO ANTICANCER ACTIVITY OF SUBSTITUTED STILBENE DERIVATIVES. European Journal of Pharmaceutical and Medical Research.
- Kowalska, K., et al. (2020). Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells. ResearchGate.
- Ruan, C. C., et al. (2024). 3,4',5-Trimethoxy- trans-stilbene ameliorates hepatic insulin resistance and oxidative stress in diabetic obese mice through insulin and Nrf2 signaling pathways. PubMed.
- Koukoulitsa, C., et al. (2016). The resveratrol analogue, 3,4,5,4'‑trans-tetramethoxystilbene, inhibits the growth of A375 melanoma cells through multiple anticancer modes of action. PubMed.
- Various Authors. (n.d.). Anticancer Activity of Stilbene-based Derivatives.
- Nowicki, A., et al. (2020). The Effect of 3'-Hydroxy-3,4,5,4'-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue DMU-212, on the Mot. SciSpace.
- Medina-Aguilar, R., et al. (2015). 3,4',5-trans-Trimethoxystilbene; a natural analogue of resveratrol with enhanced anticancer potency. PubMed.
- Benchchem. (n.d.). Cell-Based Assays for Evaluating the Anticancer Activity of 3',4'-Dimethoxy-2'-hydroxychalcone.
- Al-Blewi, F. F., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI.
- Zhou, C., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. ResearchGate.
- Medrano-Padial, C., et al. (n.d.). In vitro assessment of the mutagenic and genotoxic potential of a pure stilbene extract. idUS.
- Lee, I. T., et al. (2012). Effects of Resveratrol and trans-3,5,4'-Trimethoxystilbene on Glutamate-Induced Cytotoxicity, Heme Oxygenase-1, and Sirtuin 1 in HT22 Neuronal Cells. PMC.
- Gorniak, O., et al. (2020). The Effect of 4′-hydroxy-3,4,5-trimetoxystilbene, the Metabolite of Resveratrol Analogue DMU-212, on Growth, Cell Cycle and Apoptosis in DLD-1 and LOVO Colon Cancer Cell Lines. MDPI.
- Al-Keilani, M. S., et al. (2026). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. MDPI.
- Schneider, Y., et al. (2003). Resveratrol analog (Z)-3,5,4'-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization. PubMed.
- Various Authors. (n.d.). Chemical structure of 3,3′‐dimethoxy‐4,4′‐dihydroxy‐stilbene triazole (DMDHSB).
- Lewinska, A., et al. (2020). More Than Resveratrol: New Insights into Stilbene-Based Compounds. MDPI.
- Nowicki, A., et al. (2020). The Effect of 3′-Hydroxy-3,4,5,4′-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue DMU-212, on the Motility and Proliferation of Ovarian Cancer Cells. PMC.
- Schneider, Y., et al. (2003). Resveratrol analog (Z)-3,5,4′-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization. ResearchGate.
- Encyclopedia.pub. (2023). Effect of Stilbenes on Various Types of Inflammation.
- Ruan, C. C., et al. (2022). 3,4′,5-Trimethoxy-trans-stilbene Alleviates Endothelial Dysfunction in Diabetic and Obese Mice via Activation of the AMPK/SIRT1/eNOS Pathway. MDPI.
- Asif, M., et al. (2014). Synthesis, Crystal Structure, DFT Studies and Evaluation of the Antioxidant Activity of 3,4-Dimethoxybenzenamine Schiff Bases. MDPI.
- Benchchem. (n.d.). Comparing the antioxidant activity of 7,4'-Dimethoxy-3-hydroxyflavone with other antioxidants.
- PubChem. (n.d.). 4'-hydroxy-3,5-dimethoxystilbene.
- Akkol, E. K., et al. (2024). Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap. MDPI.
- Lo, M. K., et al. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers.
- Nakashima, A., et al. (2012). Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells. PMC.
- Ou, Z., et al. (2020). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. PMC.
- Al-Amiery, A. A., et al. (2014). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Scientific & Academic Publishing.
- Akkol, E. K., et al. (2025). Stilbenes Against Alzheimer's Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems. MDPI.
- ResearchGate. (n.d.). Inhibition of the TNFR-induced activation of NF-κB by substituted trans-stilbenes containing only methoxy substituents (Schemes 1 and 2).
- Khan, M. S., et al. (2021). Neuroprotective and Anti-Inflammatory Effect of Pterostilbene Against Cerebral Ischemia/Reperfusion Injury via Suppression of COX-2. Frontiers.
- Jantan, I., et al. (2008). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed.
Sources
- 1. ricerca.unich.it [ricerca.unich.it]
- 2. 3,4',5-trans-Trimethoxystilbene; a natural analogue of resveratrol with enhanced anticancer potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Resveratrol analog (Z)-3,5,4'-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Resveratrol analogue 3,4,4',5-tetramethoxystilbene inhibits growth, arrests cell cycle and induces apoptosis in ovarian SKOV-3 and A-2780 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of 4′-hydroxy-3,4,5-trimetoxystilbene, the Metabolite of Resveratrol Analogue DMU-212, on Growth, Cell Cycle and Apoptosis in DLD-1 and LOVO Colon Cancer Cell Lines [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The resveratrol analogue, 3,4,5,4'‑trans-tetramethoxystilbene, inhibits the growth of A375 melanoma cells through multiple anticancer modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. 4'-hydroxy-3,5-dimethoxystilbene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 21. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap [ijbs.com]
- 22. Synthesis, Crystal Structure, DFT Studies and Evaluation of the Antioxidant Activity of 3,4-Dimethoxybenzenamine Schiff Bases [mdpi.com]
- 23. 3,4',5-Trimethoxy- trans-stilbene ameliorates hepatic insulin resistance and oxidative stress in diabetic obese mice through insulin and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
